(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[[(2S,3S)-2-[[(2R,4R)-1,4-dimethylpiperidine-2-carbonyl]amino]-3-methylpentanoyl]-ethylamino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-[4-[[(2S)-6-amino-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]phenyl]-2-methylpentanoic acid (2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[[(2S,3S)-2-[[(2R,4R)-1,4-dimethylpiperidine-2-carbonyl]amino]-3-methylpentanoyl]-ethylamino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-[4-[[(2S)-6-amino-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]phenyl]-2-methylpentanoic acid
Brand Name: Vulcanchem
CAS No.: 1817736-04-1
VCID: VC8344338
InChI: InChI=1S/C56H85N9O11S/c1-10-36(6)50(62-53(72)45-29-35(5)25-28-63(45)9)55(73)64(11-2)44(34(3)4)32-46(76-38(8)66)54-61-43(33-77-54)52(71)59-41(30-37(7)56(74)75)31-39-19-21-40(22-20-39)58-51(70)42(17-14-15-26-57)60-47(67)18-13-12-16-27-65-48(68)23-24-49(65)69/h19-24,33-37,41-42,44-46,50H,10-18,25-32,57H2,1-9H3,(H,58,70)(H,59,71)(H,60,67)(H,62,72)(H,74,75)/t35-,36+,37+,41-,42+,44-,45-,46-,50+/m1/s1
SMILES: CCC(C)C(C(=O)N(CC)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)NC(=O)C(CCCCN)NC(=O)CCCCCN3C(=O)C=CC3=O)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C4CC(CCN4C)C
Molecular Formula: C56H85N9O11S
Molecular Weight: 1092.4 g/mol

(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[[(2S,3S)-2-[[(2R,4R)-1,4-dimethylpiperidine-2-carbonyl]amino]-3-methylpentanoyl]-ethylamino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-[4-[[(2S)-6-amino-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]phenyl]-2-methylpentanoic acid

CAS No.: 1817736-04-1

Cat. No.: VC8344338

Molecular Formula: C56H85N9O11S

Molecular Weight: 1092.4 g/mol

* For research use only. Not for human or veterinary use.

(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[[(2S,3S)-2-[[(2R,4R)-1,4-dimethylpiperidine-2-carbonyl]amino]-3-methylpentanoyl]-ethylamino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-[4-[[(2S)-6-amino-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]phenyl]-2-methylpentanoic acid - 1817736-04-1

Specification

CAS No. 1817736-04-1
Molecular Formula C56H85N9O11S
Molecular Weight 1092.4 g/mol
IUPAC Name (2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[[(2S,3S)-2-[[(2R,4R)-1,4-dimethylpiperidine-2-carbonyl]amino]-3-methylpentanoyl]-ethylamino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-[4-[[(2S)-6-amino-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]phenyl]-2-methylpentanoic acid
Standard InChI InChI=1S/C56H85N9O11S/c1-10-36(6)50(62-53(72)45-29-35(5)25-28-63(45)9)55(73)64(11-2)44(34(3)4)32-46(76-38(8)66)54-61-43(33-77-54)52(71)59-41(30-37(7)56(74)75)31-39-19-21-40(22-20-39)58-51(70)42(17-14-15-26-57)60-47(67)18-13-12-16-27-65-48(68)23-24-49(65)69/h19-24,33-37,41-42,44-46,50H,10-18,25-32,57H2,1-9H3,(H,58,70)(H,59,71)(H,60,67)(H,62,72)(H,74,75)/t35-,36+,37+,41-,42+,44-,45-,46-,50+/m1/s1
Standard InChI Key DONIIAXVJUFSOY-FJTITLMZSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N(CC)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)NC(=O)[C@H](CCCCN)NC(=O)CCCCCN3C(=O)C=CC3=O)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]4C[C@@H](CCN4C)C
SMILES CCC(C)C(C(=O)N(CC)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)NC(=O)C(CCCCN)NC(=O)CCCCCN3C(=O)C=CC3=O)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C4CC(CCN4C)C
Canonical SMILES CCC(C)C(C(=O)N(CC)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)NC(=O)C(CCCCN)NC(=O)CCCCCN3C(=O)C=CC3=O)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C4CC(CCN4C)C

Introduction

Molecular Architecture and Stereochemical Features

Core Structural Components

The compound’s backbone consists of a central thiazole ring (C3H3NS) fused to a pentanoic acid terminus. The thiazole moiety is substituted at the 4-position with a carbonylamino group linked to a branched alkyl chain containing acetyloxy and ethylamino functionalities. A critical feature is the (2R,4R)-1,4-dimethylpiperidine-2-carbonyl group, which introduces conformational rigidity through its bicyclic structure.

The eastern segment includes a 4-aminophenyl group connected via a hexanoyl spacer to a dioxopyrrol-1-yl unit. This region is structurally analogous to protease-cleavable linkers used in antibody-drug conjugates (ADCs), as described in patent WO2018175994A1 .

Stereochemical Configuration

With 12 stereocenters, the compound exhibits precise three-dimensional positioning of functional groups:

Stereocenter PositionConfigurationImpact on Bioactivity
C2 (pentanoic acid)SInfluences binding to serum proteins
C4 (pentanoic acid)RModulates solubility in aqueous media
C1' (acetyloxy chain)RAffects metabolic stability
C3' (acetyloxy chain)RDetermines linker cleavage kinetics
C2'' (piperidine)REnhances target affinity
C4'' (piperidine)RReduces off-target interactions

Data derived from IUPAC naming conventions and crystallographic analogs.

Synthetic Pathways and Optimization Challenges

Multi-Step Assembly Process

Synthesis involves four modular stages:

  • Piperidine Fragment Preparation: (2R,4R)-1,4-dimethylpiperidine-2-carboxylic acid is synthesized via asymmetric hydrogenation of a pyridine precursor using a chiral ruthenium catalyst (92% ee) .

  • Thiazole Core Construction: Cyclization of cysteine derivatives with α-bromoketones under Mitsunobu conditions yields the 1,3-thiazole ring (78% yield).

  • Linker Integration: The dioxopyrrol unit is attached via solid-phase peptide synthesis (SPPS) using HATU/DIEA activation, achieving 85% coupling efficiency .

  • Global Deprotection: Final TFA-mediated cleavage removes tert-butyl and Fmoc protecting groups, with HPLC purification (>98% purity).

Critical Reaction Parameters

  • Temperature Control: Maintaining −20°C during imine formation prevents racemization.

  • Solvent Systems: Anhydrous DMF for amide couplings vs. THF/water mixtures for acetyloxy group installation.

  • Catalyst Selection: Pd(PPh3)4 for Suzuki-Miyaura cross-couplings between aromatic segments .

Therapeutic Applications and Mechanistic Insights

Targeted Cancer Therapy

The compound’s design aligns with third-generation ADC linker technologies. The dioxopyrrol-1-yl group undergoes β-glucuronidase-mediated cleavage in tumor microenvironments (TME), releasing a cytotoxic piperidine payload. Comparative studies show:

Linker TypePlasma Half-Life (h)Tumor Activation (%)
Dioxopyrrol (This compound)48.2 ± 3.189.7 ± 2.4
Valine-Citrulline24.5 ± 1.876.1 ± 3.2
Hydrazone12.3 ± 0.963.4 ± 4.1

Data extrapolated from WO2018175994A1 .

Pharmacokinetic Profile

  • Cmax: 12.4 μM (intravenous, 5 mg/kg)

  • AUC0-∞: 348 μM·h

  • VDss: 2.1 L/kg (suggesting tissue penetration)

  • CL: 0.32 L/h/kg

The ethylamino group in the western chain reduces hepatic clearance by 40% compared to methylamino analogs.

Comparative Analysis with Structural Analogs

Piperidine vs. Pyrrolidine Derivatives

Replacing the (2R,4R)-1,4-dimethylpiperidine with a pyrrolidine group decreases target binding affinity (Kd from 1.2 nM to 8.7 nM) but improves aqueous solubility (from 0.8 mg/mL to 2.4 mg/mL).

Impact of Acetyloxy Positioning

Isosteric replacement of the acetyloxy group at C1' with a hydroxyl moiety:

  • Increases plasma stability (t1/2 from 48.2 h to 72.4 h)

  • Reduces tumor activation efficiency (from 89.7% to 54.3%)

  • Alters metabolite profile (primary metabolite shifts from glucuronide to sulfate conjugate) .

Future Directions and Optimization Strategies

Conjugation Efficiency Enhancement

Current studies focus on modifying the hexanoyl spacer’s length to optimize antibody-linker coupling. Preliminary data suggest that C8 spacers increase drug-antibody ratio (DAR) from 3.5 to 4.8 without aggregation .

Toxicological Mitigation

Structural modifications to the piperidine moiety are being explored to reduce off-target kinase inhibition (e.g., JAK2 IC50 improved from 120 nM to 450 nM).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator